

Vanin-1-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Vanin-1-IN-3*

Cat. No.: *B12407092*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vanin-1-IN-3** (also known as OMP-7), a potent inhibitor of Vanin-1 (VNN1), an ectoenzyme implicated in oxidative stress and inflammation. This document details its chemical structure, properties, synthesis, and mechanism of action, along with relevant experimental protocols and signaling pathway diagrams to support further research and drug development efforts.

Core Compound Details: Vanin-1-IN-3 (OMP-7)

Vanin-1-IN-3, with the internal designation OMP-7, is a novel, potent inhibitor of the enzyme Vanin-1.^{[1][2][3][4][5]} It was developed as a derivative of the earlier Vanin-1 inhibitor, RR6, and demonstrates significantly enhanced inhibitory activity.^{[1][2]}

Chemical Structure and Properties

The chemical and physical properties of **Vanin-1-IN-3** are summarized in the table below.

| Property | Value |
|-------------------|--|
| Systematic Name | Not available in search results. |
| Synonyms | OMP-7 |
| Molecular Formula | C ₁₇ H ₂₂ F ₃ NO ₅ |
| Molecular Weight | 377.36 g/mol |
| CAS Number | 2940964-70-3 |
| Appearance | Oil |
| Color | Colorless to light yellow |
| SMILES | CC(CO)(--INVALID-LINK--O)C |
| Solubility | DMSO: 100 mg/mL (265.00 mM; requires sonication) |
| Storage | Pure form: -20°C for 3 years. In solvent (-80°C): 6 months. |

In Vitro and In Vivo Activity

Vanin-1-IN-3 has been shown to be a highly effective inhibitor of Vanin-1.

| Parameter | Species | Value |
|------------------|---------|------------------|
| IC ₅₀ | Human | 0.038 μM (38 nM) |
| In Vivo Dose | Hamster | 10 mg/kg |

In vivo studies in hamsters have demonstrated that a 10 mg/kg dose of **Vanin-1-IN-3** exhibits potent activity against both serum and renal Vanin-1.[3] The inhibitory activity was observed to last for 4 hours against serum Vanin-1 and 1 hour against renal Vanin-1 after injection.[2]

Synthesis of Vanin-1-IN-3 (OMP-7)

The synthesis of **Vanin-1-IN-3** (OMP-7) is based on the modification of the parent compound RR6. The key step in its synthesis is a nucleophilic addition-elimination reaction. This reaction

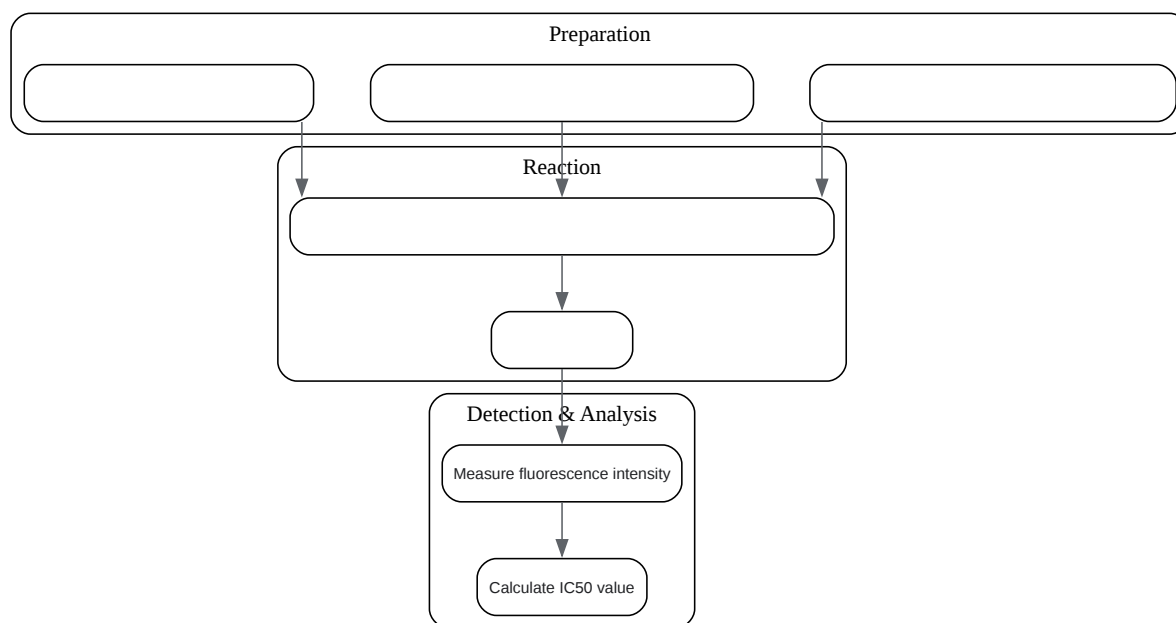
involves a pantothenic acid-derived Weinreb amide and is carried out under Barbier conditions. [1][2] OMP-7 is one of fourteen novel Vanin-1 inhibitors developed using this methodology.[1][2] It is distinguished by the presence of a trifluoromethoxy group at the para-position of the phenyl ring, a substitution that significantly enhances its inhibitory potency compared to RR6.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines for key assays used in the characterization of Vanin-1 inhibitors like **Vanin-1-IN-3**.

In Vitro Vanin-1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against Vanin-1.

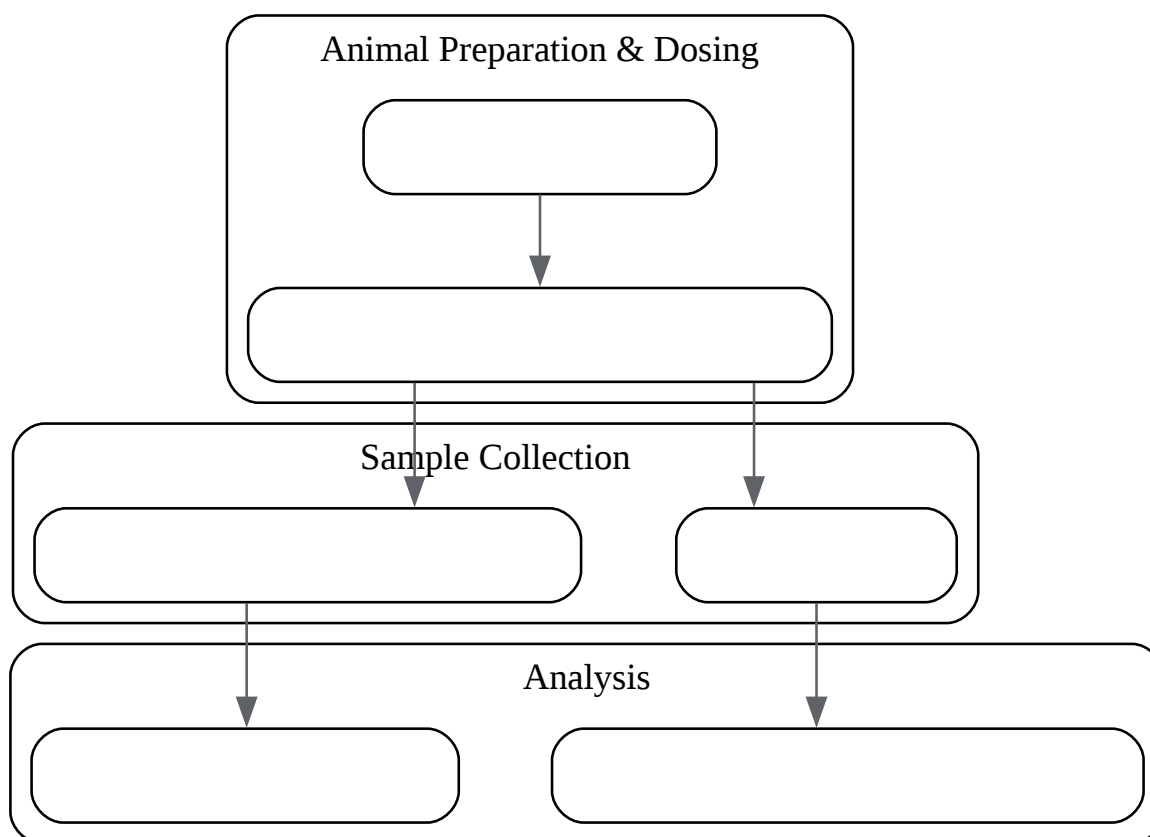


[Click to download full resolution via product page](#)

Caption: Workflow for in vitro Vanin-1 inhibition assay.

In Vivo Vanin-1 Inhibition Assay in Hamsters

This protocol outlines the procedure for evaluating the in vivo efficacy of **Vanin-1-IN-3**.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo Vanin-1 inhibition assay.

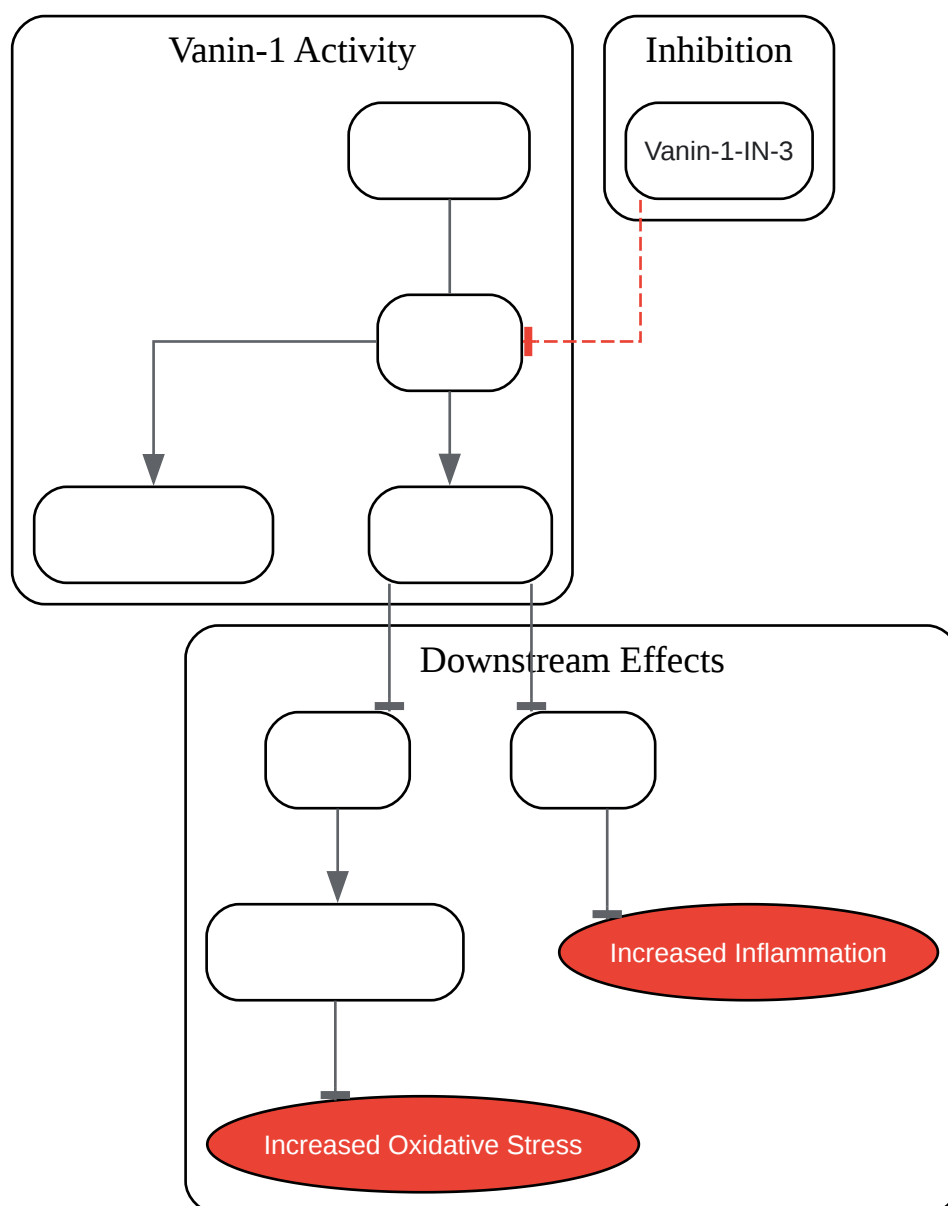
Vanin-1 Signaling and Mechanism of Action

Vanin-1 is a pantetheinase that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[6][7] This enzymatic activity plays a crucial role in regulating oxidative stress and inflammation.

The production of cysteamine by Vanin-1 can lead to a decrease in the intracellular levels of glutathione (GSH), a major antioxidant. This occurs through the inhibition of γ -glutamylcysteine synthetase (γ -GCS), the rate-limiting enzyme in GSH synthesis.[6] The resulting depletion of GSH increases cellular susceptibility to oxidative stress and promotes inflammatory responses. [8]

Vanin-1 has also been shown to antagonize the activity of peroxisome proliferator-activated receptor-gamma (PPAR- γ), a nuclear receptor with anti-inflammatory properties.[9] By inhibiting PPAR- γ , Vanin-1 can further contribute to the inflammatory cascade.

The inhibition of Vanin-1 by compounds such as **Vanin-1-IN-3** is therefore a promising therapeutic strategy for conditions associated with oxidative stress and inflammation, such as inflammatory bowel disease (IBD). By blocking the production of cysteamine, Vanin-1 inhibitors can help restore GSH levels, reduce oxidative damage, and suppress inflammatory signaling pathways.



[Click to download full resolution via product page](#)

Caption: Vanin-1 signaling pathway and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Design, synthesis, and evaluation of new vanin-1 inhibitors based on RR6 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](#)
- [6. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. vanin 1 | Hydrolases & Lipases | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [9. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Vanin-1-IN-3: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12407092/docs#vanin-1-in-3-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b12407092/docs#vanin-1-in-3-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)